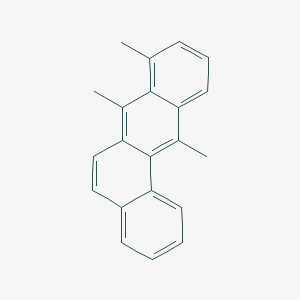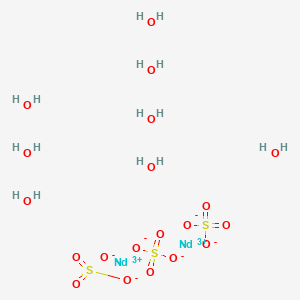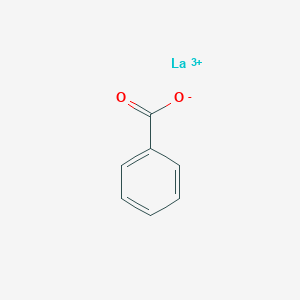
Lanthanum(3+) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum(3+) benzoate is a chemical compound that belongs to the group of lanthanides. It is a white crystalline powder that is used in various scientific research applications. In recent years, there has been a growing interest in the synthesis and application of lanthanum(3+) benzoate due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Lanthanum(3+) benzoate has various scientific research applications, including catalysis, luminescence, and magnetism. It is also used in the synthesis of other lanthanide compounds and as a precursor for the preparation of lanthanum oxide nanoparticles. Additionally, lanthanum(3+) benzoate has been used in the development of new materials for electronic devices, such as photovoltaic cells and light-emitting diodes.
Wirkmechanismus
The mechanism of action of lanthanum(3+) benzoate is not fully understood. However, it is believed to interact with cellular membranes and proteins, leading to changes in cell signaling pathways and gene expression. Lanthanum(3+) benzoate has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
Lanthanum(3+) benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to enhance the activity of certain enzymes and promote the differentiation of stem cells. However, more research is needed to fully understand the biological effects of lanthanum(3+) benzoate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using lanthanum(3+) benzoate in lab experiments is its unique properties, which make it useful for a wide range of applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using lanthanum(3+) benzoate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the synthesis and application of lanthanum(3+) benzoate. One area of interest is the development of new methods for synthesizing lanthanum(3+) benzoate, such as microwave-assisted synthesis and green synthesis using natural products. Another area of interest is the use of lanthanum(3+) benzoate in biomedical applications, such as drug delivery and imaging. Additionally, more research is needed to fully understand the biological effects of lanthanum(3+) benzoate and its potential toxicity.
Synthesemethoden
Lanthanum(3+) benzoate can be synthesized using various methods, including precipitation, sol-gel, and hydrothermal synthesis. The most commonly used method is precipitation, which involves the reaction between lanthanum nitrate and sodium benzoate in an aqueous solution. The resulting product is then washed and dried to obtain lanthanum(3+) benzoate powder.
Eigenschaften
CAS-Nummer |
14518-63-9 |
|---|---|
Produktname |
Lanthanum(3+) benzoate |
Molekularformel |
C21H15LaO6 |
Molekulargewicht |
260.02 g/mol |
IUPAC-Name |
lanthanum(3+);benzoate |
InChI |
InChI=1S/C7H6O2.La/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+3/p-1 |
InChI-Schlüssel |
ILRDAEXCKRFJPK-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[La+3] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



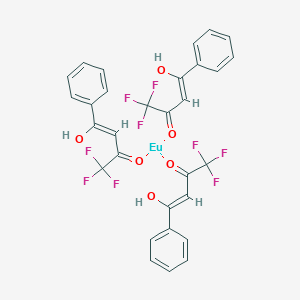
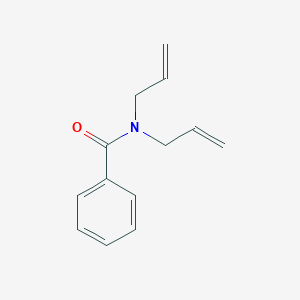

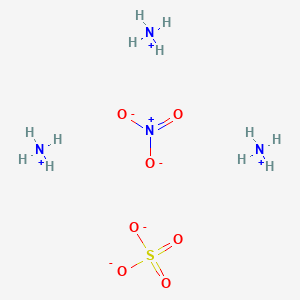
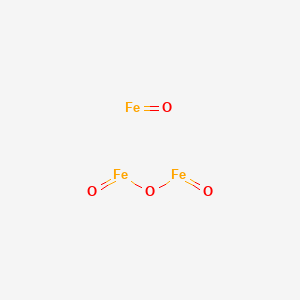
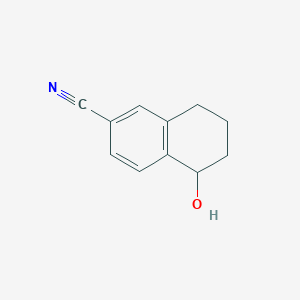
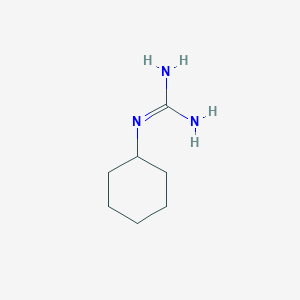


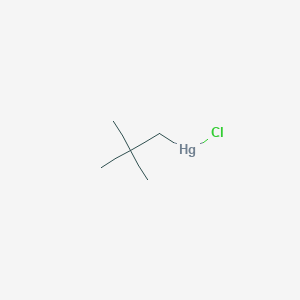
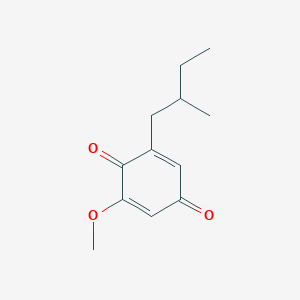
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
